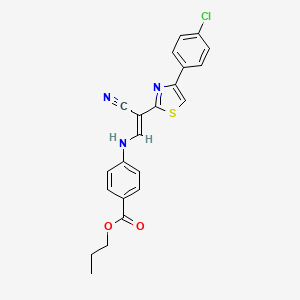

(E)-propyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Description

(E)-Propyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a structurally complex molecule featuring a thiazole core substituted with a 4-chlorophenyl group, a cyanovinyl linker, and a propyl ester-functionalized benzoate moiety. The (E)-configuration of the cyanovinyl group ensures a planar geometry, which may enhance π-π stacking interactions in biological systems. Thiazole derivatives are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme function and cellular pathways.

Properties

IUPAC Name |

propyl 4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S/c1-2-11-28-22(27)16-5-9-19(10-6-16)25-13-17(12-24)21-26-20(14-29-21)15-3-7-18(23)8-4-15/h3-10,13-14,25H,2,11H2,1H3/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBACUSOBNPMUJW-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Cyanovinyl Group: This step involves the Knoevenagel condensation of a cyanoacetic ester with an aldehyde or ketone.

Coupling with Propyl Benzoate: The final step involves the coupling of the intermediate with propyl 4-aminobenzoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-propyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-propyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (E)-propyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyanovinyl group are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

a) Methyl 3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (Compound 27)

- Key Features: Methyl ester, sulfamoylphenyl group, and a propanoate linker.

- The sulfamoyl group introduces hydrogen-bonding capacity, unlike the cyanovinyl group in the target, which offers electrophilic reactivity .

b) 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (Compound 28)

- Key Features : Hydrazinyl group, benzenesulfonamide, and ketone functionality.

- Comparison : The hydrazine moiety in Compound 28 enables chelation or coordination with metal ions, a property absent in the target compound. The benzoate ester in the target may confer greater metabolic stability compared to the sulfonamide group, which is prone to enzymatic cleavage .

Functional and Pharmacological Differences

*Predicted values based on structural trends; experimental data required for validation.

Key Insights

- Ester Chain Impact : The propyl ester in the target compound likely improves bioavailability compared to methyl esters or sulfonamides, as longer alkyl chains enhance passive diffusion across biological membranes.

- Cyanovinyl vs. Sulfonamide/Hydrazine: The cyanovinyl group’s electron-withdrawing nature may stabilize charge-transfer complexes, whereas sulfonamides and hydrazines prioritize hydrogen-bonding or redox activity.

- Thiazole Core : All compounds share the 4-(4-chlorophenyl)thiazol-2-yl group, which is associated with antimicrobial and anticancer activities due to its planar aromatic structure and halogen-mediated hydrophobic interactions.

Biological Activity

(E)-propyl 4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that incorporates a thiazole ring, a cyanovinyl group, and a benzoate ester. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | propan-2-yl 4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |

| Molecular Formula | C22H18ClN3O2S |

| Molecular Weight | 421.91 g/mol |

The biological activity of this compound involves its interaction with various molecular targets:

- Thiazole Ring Interaction : The thiazole moiety can interact with enzymes and receptors, modulating their activity.

- Cyanovinyl Group : This group may participate in electron transfer reactions, influencing cellular processes.

- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances the compound's electronic properties, potentially affecting its reactivity and biological interactions.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, compounds with thiazole rings have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :

A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 5 to 20 µM .

Anti-inflammatory Activity

Research indicates that compounds containing thiazole rings have anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Mechanistic Insights :

In vitro studies revealed that similar thiazole compounds could significantly reduce nitric oxide production in activated microglia, suggesting a protective role against neuroinflammation .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. Thiazole derivatives have shown moderate to strong activity against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, this compound exhibits unique properties due to its specific substitutions. For instance:

| Compound | Key Differences |

|---|---|

| (E)-isopropyl 4-((2-(4-bromophenyl)... | Bromine substitution may alter reactivity |

| (E)-isopropyl 4-((2-(4-methylphenyl)... | Methyl group influences lipophilicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.